molecular formula C30H26FN3O2S2 B12027762 (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-27-3

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12027762
CAS No.: 623935-27-3
M. Wt: 543.7 g/mol
InChI Key: QXWVZFZZGFMWFK-IMRQLAEWSA-N
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Description

The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic molecule featuring a pyrazole core fused with a thiazolidinone ring. Key structural elements include:

  • A Z-configuration at the methylene group bridging the pyrazole and thiazolidinone moieties.
  • A 4-butoxyphenyl substituent at position 3 of the pyrazole ring.
  • A 4-fluorobenzyl group at position 3 of the thiazolidinone ring.

This compound’s design leverages fluorinated and alkoxy substituents to modulate lipophilicity, solubility, and target binding, making it relevant for pharmaceutical exploration (e.g., kinase inhibition or antimicrobial applications).

Properties

CAS No.

623935-27-3

Molecular Formula

C30H26FN3O2S2

Molecular Weight

543.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H26FN3O2S2/c1-2-3-17-36-26-15-11-22(12-16-26)28-23(20-34(32-28)25-7-5-4-6-8-25)18-27-29(35)33(30(37)38-27)19-21-9-13-24(31)14-10-21/h4-16,18,20H,2-3,17,19H2,1H3/b27-18-

InChI Key

QXWVZFZZGFMWFK-IMRQLAEWSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C5=CC=CC=C5

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzylamine with a thioamide, followed by cyclization with a suitable aldehyde and a pyrazole derivative. The reaction conditions often require the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The specific compound has shown promising results in various studies:

  • Mechanism of Action : Research indicates that thiazolidin-4-one derivatives can inhibit specific enzymes and cellular pathways associated with cancer proliferation. For instance, studies have demonstrated that these compounds can act as multi-target enzyme inhibitors, affecting pathways crucial for tumor growth and survival .
  • Cell Line Studies : In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For example, it exhibited significant activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent cytotoxicity .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell LineIC50 (µM)
(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-oneMCF-70.54
This compoundHepG20.24

Antimicrobial Properties

The antimicrobial potential of thiazolidin-4-one derivatives is another area of active research. The compound has demonstrated notable activity against various bacterial strains:

  • Bacterial Inhibition : Studies have shown that thiazolidin-4-one derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Thiazolidin-4-One Derivatives

CompoundBacterial Strain% Inhibition
This compoundE. coli88.46
This compoundS. aureus91.66

Other Therapeutic Implications

Beyond anticancer and antimicrobial applications, thiazolidinone derivatives are being explored for other therapeutic effects:

Antioxidant Properties

Research indicates that these compounds may possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Some studies have suggested that thiazolidinone derivatives can exhibit anti-inflammatory activities, making them potential candidates for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound belongs to a family of pyrazole-thiazolidinone hybrids. Key analogs and their substituent-driven differences are summarized below:

Compound Name R1 (Pyrazole Position 3) R2 (Thiazolidinone Position 3) Molecular Weight (g/mol) Notable Features
Target Compound 4-butoxyphenyl 4-fluorobenzyl ~605.75 High lipophilicity due to butoxy and fluorobenzyl groups
(5Z)-3-(4-Methylbenzyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 4-butoxyphenyl 4-methylbenzyl ~601.76 Reduced polarity compared to fluorinated analog; may alter metabolic stability
(5Z)-3-(4-Methoxybenzyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 4-isopropoxyphenyl 4-methoxybenzyl ~617.77 Bulkier isopropoxy group may hinder membrane permeability
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one 3-fluoro-4-propoxyphenyl 4-fluorobenzyl ~623.73 Dual fluorine atoms enhance electronegativity and potential target affinity

Key Observations:

  • Fluorine Substitution : The 4-fluorobenzyl group (target compound) increases electronegativity and metabolic stability compared to methyl or methoxy analogs .
  • Alkoxy Chain Length : Butoxy (C4) vs. propoxy (C3) vs. isopropoxy (branched C3) groups influence steric bulk and solubility. Longer chains (e.g., butoxy) enhance lipophilicity but may reduce aqueous solubility .
  • Thioxo Group : The C=S moiety in all analogs contributes to π-π stacking and hydrogen-bonding interactions, critical for biological activity .

Structural Analysis :

  • X-ray Crystallography: SHELX and ORTEP-3 were used to confirm the Z-configuration and planarity of the thiazolidinone ring .
  • Wavefunction Analysis : Multiwfn software revealed electron localization around the thioxo group, suggesting nucleophilic reactivity at C2 .

Biological Activity

The compound (5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article examines the biological activity of this specific compound, supported by recent research findings and case studies.

Structural Characteristics

The compound features a thiazolidin-4-one core, which is a significant pharmacophore in medicinal chemistry. The presence of various substituents, such as the butoxyphenyl and fluorobenzyl groups, enhances its potential biological activity.

Table 1: Structural Features of the Compound

ComponentDescription
Thiazolidin-4-one CoreHeterocyclic ring with sulfur
Substituent 14-butoxyphenyl
Substituent 24-fluorobenzyl
Pyrazole MoietyContributes to biological activity

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, thiazolidin-4-one compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and interaction with DNA.

  • Mechanism of Action : Thiazolidin-4-one derivatives can act as multi-target enzyme inhibitors, which is crucial in cancer therapy due to the complexity of tumor biology .

Antidiabetic Properties

Thiazolidin-4-one derivatives are notable for their antidiabetic effects, particularly through activation of peroxisome proliferator-activated receptors (PPARs). This mechanism is essential for glucose metabolism and insulin sensitivity.

Antioxidant Activity

The antioxidant properties of thiazolidin-4-one derivatives have been extensively studied. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and diabetes.

Summary of Biological Activities

Activity TypeEvidence/Findings
AnticancerSignificant inhibition of cancer cell lines
AntidiabeticActivation of PPARγ leading to improved insulin sensitivity
AntioxidantEffective scavenging of DPPH radicals

Study on Anticancer Effects

In a recent study, various thiazolidin-4-one derivatives were synthesized and tested against different cancer cell lines. The results indicated that modifications in substituents significantly influenced anticancer activity. For example, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity compared to those with electron-donating groups .

Research on Antidiabetic Mechanisms

Another study focused on the antidiabetic potential of thiazolidin-4-one derivatives. It was found that these compounds improved glucose uptake in muscle cells by modulating insulin signaling pathways .

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